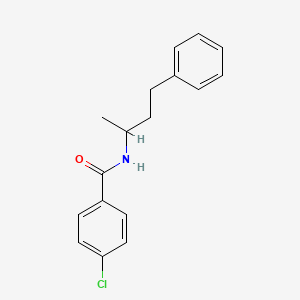
4-chloro-N-(1-methyl-3-phenylpropyl)benzamide
Overview
Description
4-chloro-N-(1-methyl-3-phenylpropyl)benzamide, also known as ML352, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to exhibit potent antitumor activity in preclinical studies and has the potential to be developed into a new cancer therapy. In
Mechanism of Action
The mechanism of action of 4-chloro-N-(1-methyl-3-phenylpropyl)benzamide is not fully understood, but it is believed to target the mitochondrial respiratory chain and induce oxidative stress in cancer cells. This compound has been shown to inhibit complex I of the respiratory chain, leading to the accumulation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the activity of heat shock protein 90 (Hsp90), a chaperone protein that is essential for the stability and function of many oncogenic proteins.
Biochemical and Physiological Effects:
4-chloro-N-(1-methyl-3-phenylpropyl)benzamide has been shown to exhibit potent antitumor activity in preclinical studies, but it also has some biochemical and physiological effects that need to be considered. This compound has been shown to induce oxidative stress and apoptosis in cancer cells, but it may also have off-target effects on normal cells. Additionally, this compound has been shown to have poor solubility and bioavailability, which may limit its effectiveness in vivo.
Advantages and Limitations for Lab Experiments
4-chloro-N-(1-methyl-3-phenylpropyl)benzamide has several advantages for lab experiments, including its potent antitumor activity and its ability to induce cell cycle arrest and apoptosis in cancer cells. However, this compound also has some limitations, including its poor solubility and bioavailability, which may limit its effectiveness in vivo. Additionally, this compound may have off-target effects on normal cells, which need to be considered in experimental design.
Future Directions
There are several future directions for research on 4-chloro-N-(1-methyl-3-phenylpropyl)benzamide. One area of research is the optimization of the synthesis method to improve yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential targets for cancer therapy. Another area of research is the development of new formulations and delivery methods to improve solubility and bioavailability in vivo. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans and to determine its potential as a new cancer therapy.
Scientific Research Applications
4-chloro-N-(1-methyl-3-phenylpropyl)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. In preclinical studies, this compound has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth.
properties
IUPAC Name |
4-chloro-N-(4-phenylbutan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c1-13(7-8-14-5-3-2-4-6-14)19-17(20)15-9-11-16(18)12-10-15/h2-6,9-13H,7-8H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCVHYZMIQDGQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-phenylbutan-2-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B3939519.png)
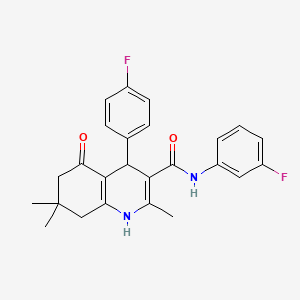
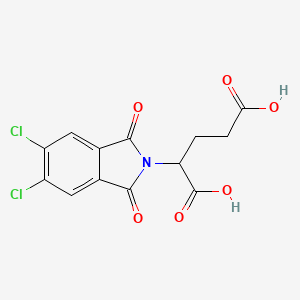

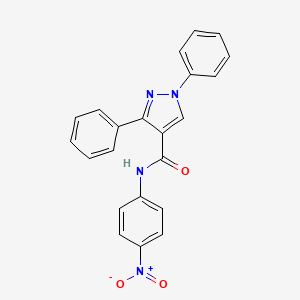
![4-ethoxy-N-(4-fluorophenyl)-6-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3,5-triazin-2-amine](/img/structure/B3939537.png)
![N-(4-{[4-(5-bromo-2-methoxybenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3939541.png)
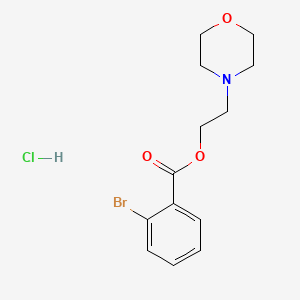

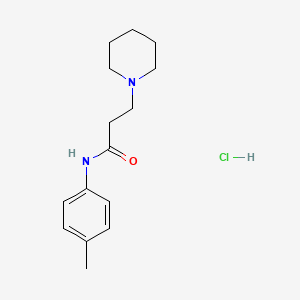
![4-butyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B3939584.png)
![(2-furylmethyl){2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}amine](/img/structure/B3939603.png)
![2,7,7-trimethyl-4-(3-methyl-2-thienyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3939604.png)
![ethyl 1-{3-[(3-methylphenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate hydrochloride](/img/structure/B3939618.png)